molecular formula C11H10F3N3O4 B2670136 (E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine CAS No. 338960-16-0

(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine

Cat. No. B2670136
CAS RN: 338960-16-0
M. Wt: 305.213
InChI Key: GUAQFMWEXXXNGA-GBKXGRPFSA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), an imine group (=NH), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. The presence of these groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nitro and trifluoromethoxy groups, which could potentially impact the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitro, imine, and trifluoromethoxy groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The imine group could potentially undergo hydrolysis, reduction, or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Photoreactive and Photochromic Materials

Studies have demonstrated the use of compounds with nitro, methoxy, and imine groups in creating materials that exhibit photochromic properties. For instance, N-phenyl-2-aminotropones and their derivatives have been shown to undergo prototropic tautomerism and exhibit solid-state photochromism, a property that could be harnessed for creating smart materials and optical devices (Ito, Amimoto, & Kawato, 2011).

Medicinal Chemistry

In the field of medicinal chemistry, compounds with structures similar to "(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine" have been explored for their biological activities. For example, analogs of 4-nitrobenzylthioinosine have been studied for their ability to inhibit nucleoside transport, showcasing the potential of nitro and methoxy substituted compounds in developing therapeutic agents (Tromp et al., 2004).

Organic Synthesis and Catalysis

Compounds containing nitro, imine, and methoxy groups are pivotal in organic synthesis and catalysis. The Lewis acid-catalyzed addition of nitroalkanes to imines, yielding beta-nitro amines, exemplifies the utility of such molecules in synthesizing complex organic compounds (Anderson, Peace, & Pih, 2000).

Chemical Sensitivity and Substitution Reactions

Research on the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom in N1N1-dimethylbenzamidines provides insights into the chemical behavior of similarly structured compounds. Such studies are crucial for understanding reactivity patterns and designing molecules with desired properties (Oszczapowicz & Krawczyk, 1989).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7+,15-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHVAQIEFUXLQL-OTQCZTGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=NC1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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